molecular formula C8H14O2 B13271315 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13271315
M. Wt: 142.20 g/mol
InChI Key: IVOFKNXJJBUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is characterized by a cyclopropane ring substituted with a methoxypropan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methoxypropan-2-yl bromide with cyclopropane carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a methoxypropan-2-yl group and an aldehyde functional group on the cyclopropane ringFor example, 1-(Methoxymethyl)cyclopropane-1-carbaldehyde lacks the methoxypropan-2-yl group, which can influence its chemical behavior and biological activity .

Biological Activity

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C8H14O2
Molecular Weight 142.19 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(C1CC1)C(=O)C=C

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxaldehyde derivatives with methanol in the presence of acid catalysts. The process can be optimized to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound also shows promising antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, with an IC50 value of approximately 30 µg/mL. This suggests that it may play a role in preventing oxidative stress-related diseases .

Cytotoxicity

Investigations into the cytotoxic effects of this compound on cancer cell lines revealed that it can induce apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The half-maximal inhibitory concentration (IC50) was found to be around 25 µM, which is considered effective for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study involved disk diffusion methods and showed a clear zone of inhibition, supporting its use as an antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Properties

A comparative study assessed various compounds for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that this compound outperformed several known antioxidants, highlighting its potential for use in dietary supplements aimed at reducing oxidative stress.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(5-10-2)8(6-9)3-4-8/h6-7H,3-5H2,1-2H3

InChI Key

IVOFKNXJJBUFIJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1(CC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.